molecular formula C14H17N3O B11194383 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11194383
M. Wt: 243.30 g/mol
InChI Key: QWRFVYBLNHHYFG-UHFFFAOYSA-N
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Description

1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazono group and a fused pyrroloquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization and further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazono group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts as needed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-hydrazono-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydrazono group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a hydrazono group with a fused pyrroloquinoline system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-diazenyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol

InChI

InChI=1S/C14H17N3O/c1-8-7-14(2,3)17-12-9(8)5-4-6-10(12)11(16-15)13(17)18/h4-6,8,15,18H,7H2,1-3H3

InChI Key

QWRFVYBLNHHYFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=CC=C13)C(=C2O)N=N)(C)C

Origin of Product

United States

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